molecular formula C11H13KO3 B12647421 Potassium isobutyl 4-oxidobenzoate CAS No. 32314-53-7

Potassium isobutyl 4-oxidobenzoate

Cat. No.: B12647421
CAS No.: 32314-53-7
M. Wt: 232.32 g/mol
InChI Key: LMLSNCAFLAVBLE-UHFFFAOYSA-M
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Description

Potassium isobutyl 4-oxidobenzoate is an organic compound with the molecular formula C11H15KO3. It is also known as 4-(2-methylpropoxycarbonyl)phenolate. This compound is a potassium salt of isobutyl 4-oxidobenzoate and is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium isobutyl 4-oxidobenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with isobutyl alcohol in the presence of a suitable catalyst, followed by neutralization with potassium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The resulting ester is then treated with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where 4-hydroxybenzoic acid and isobutyl alcohol are reacted in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Potassium isobutyl 4-oxidobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Substituted esters or amides

Scientific Research Applications

Potassium isobutyl 4-oxidobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium isobutyl 4-oxidobenzoate involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Potassium isobutyl 4-hydroxybenzoate
  • Potassium isobutyl 4-methoxybenzoate
  • Potassium isobutyl 4-aminobenzoate

Uniqueness

Potassium isobutyl 4-oxidobenzoate is unique due to its specific ester group and potassium salt form, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

32314-53-7

Molecular Formula

C11H13KO3

Molecular Weight

232.32 g/mol

IUPAC Name

potassium;4-(2-methylpropoxycarbonyl)phenolate

InChI

InChI=1S/C11H14O3.K/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9;/h3-6,8,12H,7H2,1-2H3;/q;+1/p-1

InChI Key

LMLSNCAFLAVBLE-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)[O-].[K+]

Origin of Product

United States

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